Stereochemical Purity: Single Enantiomer Versus Racemic Mixture
The (2S,6S) enantiomer is offered as a stereochemically pure compound, in contrast to the racemic mixture rac-(2S,6R)-2-allyl-6-methyl-1,2,3,6-tetrahydropyridine (CAS 1055027-42-3) which contains a 1:1 ratio of (2S,6S) and (2R,6R) stereoisomers [1]. While both the single enantiomer and racemic mixture may have comparable chemical purities (e.g., 95-98%), the enantiomeric purity of the (2S,6S) compound is inherently 100% enantiomeric excess (ee) by definition as a single stereoisomer, whereas the racemic mixture has 0% ee . This difference is critical in applications requiring stereochemical fidelity, such as chiral ligand synthesis or the preparation of enantiopure pharmaceutical intermediates [1].
| Evidence Dimension | Enantiomeric Purity |
|---|---|
| Target Compound Data | 100% theoretical enantiomeric excess (single enantiomer) |
| Comparator Or Baseline | rac-(2S,6R)-2-allyl-6-methyl-1,2,3,6-tetrahydropyridine (CAS 1055027-42-3): 0% ee (racemic mixture) |
| Quantified Difference | Absolute difference of 100% ee |
| Conditions | Vendor product specifications; stereochemical composition |
Why This Matters
For researchers conducting stereoselective transformations, the choice between a single enantiomer and a racemic mixture directly impacts the enantiomeric excess of downstream products, with the (2S,6S) enantiomer enabling the synthesis of stereochemically defined targets without the need for additional chiral resolution steps.
- [1] ChemBridge. rac-(2R,6R)-2-allyl-6-methyl-1,2,3,6-tetrahydropyridine. Catalog No. 4004328. View Source
